molecular formula C14H12ClN3O2S B7579258 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole

5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole

Cat. No. B7579258
M. Wt: 321.8 g/mol
InChI Key: PXDBRGQAQMJTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole, also known as CDPSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. CDPSB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole exerts its pharmacological effects by selectively inhibiting PKD, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKD is activated by various stimuli, including growth factors, cytokines, and stress, and regulates various downstream signaling pathways, including the MAPK/ERK and NF-κB pathways. 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole inhibits PKD by binding to its ATP-binding pocket, preventing ATP from binding and inhibiting its kinase activity.
Biochemical and Physiological Effects:
5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole also reduces cardiac hypertrophy by inhibiting the activation of the MAPK/ERK and NF-κB pathways. In addition, 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole protects against neuronal cell death by inhibiting the activation of the JNK and p38 MAPK pathways.

Advantages and Limitations for Lab Experiments

5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKD, making it a valuable tool for studying the role of PKD in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has some limitations, including its potential off-target effects and its relatively short half-life in vivo.

Future Directions

There are several future directions for the study of 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole. One potential direction is the development of more potent and selective inhibitors of PKD. Another direction is the investigation of the role of PKD in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole is a multi-step process that involves the reaction of 5-chlorobenzotriazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole.

Scientific Research Applications

5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has also been shown to have cardioprotective effects, protecting against ischemia-reperfusion injury and reducing cardiac hypertrophy. In addition, 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has been shown to have neuroprotective effects, protecting against neuronal cell death in models of neurodegenerative diseases.

properties

IUPAC Name

5-chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-3-5-12(7-10(9)2)21(19,20)18-14-6-4-11(15)8-13(14)16-17-18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDBRGQAQMJTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole

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